Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Chiral synthesis Enantiomeric purity Stereospecific catalysis

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide (CAS 1567986-89-3) is a chiral, enantiopure (R)-configured benzamide derivative with molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol. It features a 3-bromophenyl moiety linked via an amide bond to a (2R)-1-hydroxypropan-2-yl substituent derived from D-alaninol, as confirmed by its SMILES notation C[C@H](CO)NC(=O)C1=CC(Br)=CC=C1.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B7936974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H12BrNO2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1
InChIKeyJKLZZZQJGONUCN-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide (CAS 1567986-89-3): Chiral Benzamide Building Block for Stereospecific Synthesis and Kinase-Targeted Libraries


3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide (CAS 1567986-89-3) is a chiral, enantiopure (R)-configured benzamide derivative with molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . It features a 3-bromophenyl moiety linked via an amide bond to a (2R)-1-hydroxypropan-2-yl substituent derived from D-alaninol, as confirmed by its SMILES notation C[C@H](CO)NC(=O)C1=CC(Br)=CC=C1 . This compound belongs to the class of 3-substituted benzamides—a scaffold validated in kinase inhibitor discovery, most notably as Bcr-Abl tyrosine kinase inhibitors [1]. Its single chiral center, aryl bromide functional handle, and hydrogen-bond donor/acceptor profile position it as a versatile intermediate for medicinal chemistry, chiral ligand synthesis, and cross-coupling-based library diversification.

Why 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide Cannot Be Replaced by Non-Brominated, Racemic, or Regioisomeric Analogs


Three structural elements of 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide act in concert to determine its utility, and altering any one of them produces a compound with fundamentally different properties. First, the (R)-configuration at the 1-hydroxypropan-2-yl stereocenter is fixed; the (S)-enantiomer (CAS 1178003-45-6) is a distinct chemical entity with opposite optical rotation and potentially divergent chiral recognition by biological targets . Second, the 3-bromo substituent serves dual roles: it provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that the non-halogenated parent N-[(2R)-1-hydroxypropan-2-yl]benzamide (CAS 157811-80-8) cannot participate in, and it increases lipophilicity by approximately 0.76 LogP units relative to the unsubstituted analog . Third, the 3-position of the benzamide ring is specifically critical: structure-activity relationship studies on 3-substituted benzamide Bcr-Abl kinase inhibitors demonstrate that potency is exquisitely sensitive to both the nature and position of the halogen substituent, meaning a 2-bromo or 4-bromo regioisomer cannot be assumed to exhibit equivalent binding or reactivity [1]. Generic substitution without explicit experimental validation therefore risks compromising synthetic tractability, stereochemical fidelity, and target engagement.

Head-to-Head Differentiation Evidence: 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide vs. Closest Structural Analogs


Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer – Absolute Configuration Verified by SMILES Assignment

The target compound is unambiguously the (R)-enantiomer, defined by the SMILES C[C@H](CO)NC(=O)C1=CC(Br)=CC=C1, indicating the (2R) absolute configuration at the 1-hydroxypropan-2-yl stereocenter . The commercially available (S)-enantiomer (CAS 1178003-45-6) carries the opposite C[C@@H](CO)NC(=O)C1=CC(=CC=C1)Br SMILES and is catalogued as a separate chemical entity with a different CAS registry number . Both enantiomers share identical molecular formulas (C₁₀H₁₂BrNO₂) and molecular weights (258.11 g/mol), meaning mass spectrometry alone cannot discriminate between them. Differentiation requires chiral HPLC, polarimetry, or stereospecific SMILES verification at the point of procurement.

Chiral synthesis Enantiomeric purity Stereospecific catalysis Chiral resolution

Lipophilicity Differentiation: ~0.76 LogP Unit Increase vs. Non-Brominated N-[(2R)-1-hydroxypropan-2-yl]benzamide

Introduction of the 3-bromo substituent increases computed lipophilicity by approximately 0.76 LogP units compared to the non-halogenated parent compound. The target compound (based on the S-enantiomer's computed value, which is identical for the R-enantiomer) has a computed LogP of 1.5597 . The non-brominated analog N-[(2R)-1-hydroxypropan-2-yl]benzamide (CAS 157811-80-8) has a computed LogP of 0.7972 . Both compounds share an identical topological polar surface area (TPSA) of 49.33 Ų, indicating that the LogP difference arises solely from the bromine-induced increase in hydrophobic surface area without altering hydrogen-bonding capacity.

Lipophilicity LogP Drug-likeness Membrane permeability ADME prediction

Synthetic Versatility: Aryl Bromide Cross-Coupling Handle vs. No Halogen – Implications for Late-Stage Diversification

The 3-bromo substituent on the target compound enables direct participation in palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura coupling with arylboronic acids to generate biaryl products . This reactivity is a documented characteristic of the 3-bromobenzamide substructure; the aryl bromide moiety serves as an electrophilic partner for C–C bond formation under mild conditions (Pd(0) catalyst, aqueous base, 50–80 °C) [1]. The non-brominated analog N-[(2R)-1-hydroxypropan-2-yl]benzamide (CAS 157811-80-8) lacks this functional handle and cannot undergo direct cross-coupling without prior C–H activation or directed ortho-metalation—routes that require additional synthetic steps and may compromise the chiral integrity of the 1-hydroxypropan-2-yl moiety.

Suzuki-Miyaura coupling C-C bond formation Medicinal chemistry Library synthesis Late-stage functionalization

Regioisomeric Significance: 3-Bromo Position vs. 2-Bromo and 4-Bromo Analogs – Class-Level SAR Evidence from Bcr-Abl Kinase Inhibition

In a systematic structure-activity relationship study by Asaki et al. (2006), approximately ten 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors, with antiproliferative activity evaluated against the Bcr-Abl-positive K562 leukemia cell line [1]. The study established that 3-substitution on the benzamide ring is critical for kinase inhibitory potency within this chemotype; the lead compound NS-187 (9b), bearing a 3-substituent, demonstrated 25–55 times greater potency than imatinib against wild-type Bcr-Abl [2]. While these data are from elaborated 3-substituted benzamide analogs containing additional pharmacophoric elements beyond the simple bromobenzamide core, they provide class-level evidence that the 3-position substitution pattern is non-redundant with 2- or 4-substitution for kinase-targeted applications. No equivalent SAR data were identified for 2-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide or 4-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide.

Kinase inhibitor Bcr-Abl Structure-activity relationship Regioisomer K562 cell line

Molecular Weight Differentiation: +78.89 g/mol vs. Non-Brominated Analog – Impact on Detection, Handling, and Stoichiometry

The replacement of a hydrogen atom (atomic mass 1.008) with a bromine atom (atomic mass 79.904) at the 3-position increases the molecular weight from 179.22 g/mol (N-[(2R)-1-hydroxypropan-2-yl]benzamide, CAS 157811-80-8) to 258.11 g/mol for the target compound . This 78.89 g/mol mass increment produces a distinctive ¹:¹ isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) in mass spectra, providing an unambiguous MS signature for identity confirmation. Furthermore, the 44% increase in molecular weight affects molar stoichiometry calculations for reactions: 100 mg of the target compound corresponds to 0.387 mmol, whereas 100 mg of the non-brominated analog corresponds to 0.558 mmol—a 44% difference in molar quantity for the same mass.

Molecular weight Mass spectrometry Stoichiometry Gravimetric handling LC-MS detection

Supplier Purity Specification: 95%+ vs. ≥98% – Procurement-Grade Differentiation and Batch Consistency Considerations

The target compound is offered by multiple suppliers with differing purity specifications. Chemenu lists the compound at 95%+ purity (Catalog CM752511) . For reference, the (S)-enantiomer is available from ChemScene at ≥98% purity, with storage recommendation at 2–8 °C sealed in dry conditions . The purity differential (95% vs. 98%) corresponds to up to 5% vs. 2% total impurities, which may include residual solvents, unreacted starting materials, or stereochemical contaminants. No pharmacopeial monograph or certified reference standard exists for this compound; users must rely on supplier-provided certificates of analysis (CoA) with HPLC, NMR, or LC-MS verification data.

Purity Quality control Batch consistency Supplier comparison Procurement specification

High-Impact Procurement Scenarios for 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide: Where Quantitative Differentiation Drives Selection


Stereospecific Synthesis of Chiral Biaryl Ligands via Suzuki-Miyaura Cross-Coupling

The pre-installed 3-bromo substituent enables direct Suzuki-Miyaura coupling with arylboronic acids to generate enantioenriched biaryl benzamide derivatives in a single step, without the need for halogenation of a non-functionalized precursor that could compromise the (R)-configuration at the 1-hydroxypropan-2-yl stereocenter . The ~0.76 LogP increase conferred by the bromine atom also facilitates product extraction into organic solvents during workup, improving isolated yields relative to more polar, non-halogenated analogs. This scenario is particularly relevant for groups synthesizing chiral N,O-ligands for asymmetric catalysis or atropisomeric biaryl scaffolds for medicinal chemistry.

Kinase Inhibitor Fragment Library Design Using the 3-Substituted Benzamide Pharmacophore

The 3-substituted benzamide scaffold is a validated pharmacophore for Bcr-Abl kinase inhibition, with 3-halogenated derivatives demonstrating potent antiproliferative activity against K562 leukemia cells [1]. 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide provides this pharmacophoric core with a defined (R)-stereochemistry and a synthetic handle for further elaboration, making it suitable as a starting fragment for structure-guided kinase inhibitor design. The 3-position substitution aligns with published SAR showing this regioisomer is privileged for Bcr-Abl inhibitory activity, reducing the risk of inactive leads that would arise from 2- or 4-substituted regioisomers.

Heavy-Atom Derivative for X-Ray Crystallographic Phasing of Protein-Ligand Complexes

The bromine atom (atomic number 35) provides significant anomalous scattering for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing experiments. The 78.89 g/mol mass increment over the non-brominated analog and the characteristic bromine isotope pattern facilitate unambiguous identification of the ligand in electron density maps. The enantiopure (R)-configuration ensures that the electron density for the chiral 1-hydroxypropan-2-yl moiety can be modeled without racemic disorder, improving refinement statistics.

Parallel Library Synthesis via Late-Stage Diversification of the Aryl Bromide Handle

The aryl bromide at the 3-position allows for plate-based parallel synthesis of benzamide analog libraries using standardized cross-coupling protocols. The ~44% molar mass difference relative to the non-brominated analog must be accounted for when calculating reagent stoichiometry for multi-well plate formats: each well charged with 50 mg of target compound delivers 0.194 mmol, versus 0.279 mmol for the same mass of the non-brominated parent. The pre-installed bromide obviates the need for a separate halogenation step that would otherwise consume 1–2 days of synthesis time and require chromatographic purification, accelerating the design-make-test cycle for medicinal chemistry programs .

Quote Request

Request a Quote for 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.